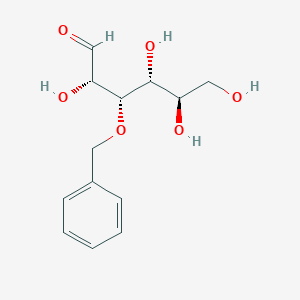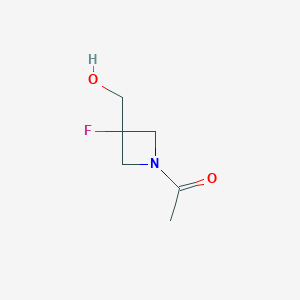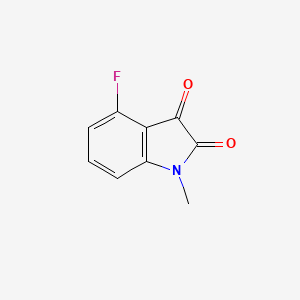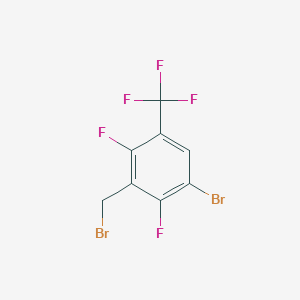
3-O-Benzyl-D-mannose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Benzyl-D-mannose is a derivative of D-mannose, a naturally occurring sugar. This compound is characterized by the presence of a benzyl group attached to the third carbon of the mannose molecule. The benzylation of mannose enhances its chemical properties, making it a valuable intermediate in various synthetic and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl-D-mannose typically involves the selective protection and deprotection of hydroxyl groups on the mannose molecule. One common method starts with D-mannitol, which undergoes a series of reactions including benzylation and oxidation to yield this compound . The reaction conditions often involve the use of catalysts such as sodium hydride (NaH) and solvents like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of cost-effective raw materials and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 3-O-Benzyl-D-mannose undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or acids.
Reduction: Formation of alcohols.
Substitution: Replacement of the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like Collins reagent (CrO3·2Py) are used.
Reduction: Sodium borohydride (NaBH4) is commonly employed.
Substitution: Benzyl bromide (C6H5CH2Br) under basic conditions.
Major Products: The major products formed from these reactions include various benzylated derivatives and deprotected mannose molecules, which are useful intermediates in further synthetic applications .
Aplicaciones Científicas De Investigación
3-O-Benzyl-D-mannose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a probe in studying carbohydrate-protein interactions.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3-O-Benzyl-D-mannose involves its interaction with specific molecular targets. In biological systems, it can inhibit bacterial adhesion by mimicking the structure of natural mannose, thereby preventing infections . The benzyl group enhances its binding affinity and stability, making it a potent inhibitor in various biological assays.
Similar Compounds:
- 2,3,4,6-Tetra-O-benzyl-D-mannose
- 3-O-Methyl-D-mannose
- 3-O-Benzyl-D-glucose
Comparison: Compared to its analogs, this compound exhibits unique properties due to the specific positioning of the benzyl group. This positioning influences its reactivity and binding affinity in biological systems. For instance, this compound has been shown to have higher selectivity in glycosylation reactions compared to its tetra-benzylated counterpart .
Propiedades
Fórmula molecular |
C13H18O6 |
|---|---|
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-phenylmethoxyhexanal |
InChI |
InChI=1S/C13H18O6/c14-6-10(16)12(18)13(11(17)7-15)19-8-9-4-2-1-3-5-9/h1-5,7,10-14,16-18H,6,8H2/t10-,11-,12-,13-/m1/s1 |
Clave InChI |
RAEXDMCULJOFDK-FDYHWXHSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CO[C@H]([C@@H](C=O)O)[C@@H]([C@@H](CO)O)O |
SMILES canónico |
C1=CC=C(C=C1)COC(C(C=O)O)C(C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B12860507.png)

![1,1'-(3-Methylene-3,4-dihydro-[1,1'-biphenyl]-4,4'-diyl)bis(1H-pyrrole-2,5-dione)](/img/structure/B12860510.png)



![2,7-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12860556.png)

![1-[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] ethanone](/img/structure/B12860564.png)
